Cis-2-morpholinocyclopentanamine

Stereochemistry Chiral building block Diastereomer purity

Cis-2-morpholinocyclopentanamine (CAS 88807-08-3), also referred to as (1R,2S)-2-(morpholin-4-yl)cyclopentan-1-amine, is a chiral cyclopentylamine building block bearing a morpholine substituent in a cis relationship to the primary amine. It belongs to the class of 2-aminocyclopentane derivatives and serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B11916552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-2-morpholinocyclopentanamine
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N2CCOCC2)N
InChIInChI=1S/C9H18N2O/c10-8-2-1-3-9(8)11-4-6-12-7-5-11/h8-9H,1-7,10H2/t8-,9+/m1/s1
InChIKeyFBNNRVHRAAGBMX-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cis-2-Morpholinocyclopentanamine – CAS 88807-08-3 Sourcing & Characterization Overview


Cis-2-morpholinocyclopentanamine (CAS 88807-08-3), also referred to as (1R,2S)-2-(morpholin-4-yl)cyclopentan-1-amine, is a chiral cyclopentylamine building block bearing a morpholine substituent in a cis relationship to the primary amine [1]. It belongs to the class of 2-aminocyclopentane derivatives and serves as a versatile intermediate in medicinal chemistry and organic synthesis . The compound exhibits computed physicochemical parameters including a molecular weight of 170.25 g/mol, XLogP of -0.1, topological polar surface area of 38.5 Ų, and one hydrogen bond donor paired with three hydrogen bond acceptors [1].

Why Cis-2-Morpholinocyclopentanamine Cannot Be Replaced by Generic Cyclopentylamine Analogs


The cis stereochemistry of 2-morpholinocyclopentanamine fundamentally determines its conformational landscape and intermolecular interaction profile. The cis arrangement places the morpholine oxygen and the primary amine on the same face of the cyclopentane ring, creating a distinct hydrogen-bonding geometry and molecular shape that differs from the trans diastereomer and from other 2-aminocyclopentane derivatives . Standard databases frequently conflate cis and trans isomers under identical InChI and SMILES identifiers, meaning researchers who assume interchangeability risk obtaining a mixture of stereoisomers that can alter biological readouts or synthetic outcomes . Procurement based solely on the generic name “2-morpholinocyclopentanamine” therefore fails to guarantee the stereochemical identity required for structure-activity relationship studies or asymmetric synthesis applications.

Cis-2-Morpholinocyclopentanamine – Product-Specific Quantitative Evidence Guide for Procurement Decisions


Cis vs. Trans Diastereomer – Purity Specification Advantage

The cis isomer (CAS 88807-08-3) is commercially supplied with a certified minimum purity of 98% (NLT 98%) by specialty manufacturers adhering to ISO quality systems . In contrast, the trans diastereomer (CAS 942492-64-0, racemic trans) is listed with a minimum purity of 95% across multiple catalog suppliers . This 3-percentage-point difference in guaranteed purity can be meaningful for synthetic applications requiring high fidelity, such as parallel library synthesis or late-stage functionalization where impurities from the opposite diastereomer or unreacted starting material can confound biological assay interpretation.

Stereochemistry Chiral building block Diastereomer purity

Physicochemical Differentiation – Boiling Point and LogP

The cis-2-morpholinocyclopentanamine scaffold displays computed physicochemical values that distinguish it from common achiral or trans cyclopentylamine analogs. Its predicted boiling point is 255.6 ± 35.0 °C at 760 mmHg, with a density of 1.074 ± 0.06 g/cm³ and an XLogP of -0.1 [1]. The topological polar surface area of 38.5 Ų, combined with one hydrogen bond donor and three hydrogen bond acceptors, places this compound in a chemical space that balances membrane permeability with aqueous solubility – a profile that differs notably from piperidine-containing cyclopentylamines such as 2-(piperidin-1-yl)cyclopentanamine, which exhibit higher computed LogP values [2].

Physicochemical properties Purification Solubility

Reported Antibacterial Activity – Qualitative Differentiation from Trans Isomer

Vendor technical documentation from Biosynth (distributed via CymitQuimica) specifies that 1-(morpholin-4-yl)-2-aminocyclopentane (the cis-enriched product under CAS 88807-08-3) exhibits antibacterial activity . The same source describes corrosion and antifouling properties arising from the formation of a protective layer on metal surfaces, and explicitly notes that the compound is not toxic to mammals, supporting its use in coatings for corrosion protection . No comparable antibacterial or corrosion-inhibition claims are documented in publicly available technical datasheets for the trans diastereomer (CAS 942492-64-0), suggesting that the cis stereochemistry may be a determinant of these functional properties. Quantitative minimum inhibitory concentration (MIC) data have not been disclosed in publicly available sources.

Antibacterial Biological activity Corrosion inhibition

Stereochemical Integrity and Database Conflation Risk

A critical review of chemical databases reveals that CAS 88807-08-3 (cis) and CAS 942492-64-0 (trans) are frequently conflated under shared InChI and SMILES representations. The Chem960 entry for the trans isomer lists both "Cyclopentanamine,2-(4-morpholinyl)-, cis- (9CI)" and "trans-2-Morpholinocyclopentanamine (racemic)" as synonyms, and the computed InChI (InChI=1S/C9H18N2O/c10-8-2-1-3-9(8)11-4-6-12-7-5-11/h8-9H,1-7,10H2) is identical for both entries . By contrast, MolCore explicitly assigns the (1R,2S) absolute configuration to its cis product and maintains separate cataloging . This conflation risk means that procurement from suppliers who do not verify stereochemistry may yield mixed diastereomers with unpredictable biological or catalytic activity.

Stereochemical identity Database accuracy Procurement risk

Cis-2-Morpholinocyclopentanamine – High-Confidence Application Scenarios for Procurement Planning


Chiral Building Block for Asymmetric Synthesis and Library Construction

The cis-configured morpholine–cyclopentylamine scaffold provides a rigid, stereodefined framework suitable for constructing combinatorial libraries of chiral amines. The NLT 98% purity and explicit (1R,2S) stereochemical assignment ensure that diastereomeric integrity is maintained during amide coupling, reductive amination, or Suzuki–Miyaura derivatization steps, minimizing the risk of diastereomer contamination in hit-to-lead optimization campaigns.

Medicinal Chemistry Scaffold Requiring Balanced Polarity and Low LogP

With a computed XLogP of -0.1 and a topological polar surface area of 38.5 Ų [1], cis-2-morpholinocyclopentanamine occupies a favorable region of physicochemical space for central nervous system (CNS) drug discovery programs. Its lower lipophilicity relative to piperidine-containing cyclopentylamine analogs supports improved solubility and reduced non-specific binding, making it a rational choice for fragment-based screening or lead generation where pharmacokinetic properties are being optimized early.

Corrosion-Resistant Coating Additive and Antibacterial Surface Treatment

Documented corrosion-inhibition and antifouling properties position cis-2-morpholinocyclopentanamine as a candidate additive for industrial coatings requiring both metal protection and antibacterial functionality. Its reported non-toxicity to mammals further supports consideration for marine antifouling paints or biomedical device coatings, though quantitative performance benchmarking against established antifouling agents (e.g., copper-based or zwitterionic coatings) has not been publicly reported.

Reference Standard for Stereochemical Method Development

Because major chemical databases conflate the cis and trans diastereomers under shared descriptors , authentic cis-2-morpholinocyclopentanamine from a certified source serves as an essential reference standard for developing HPLC chiral separation methods, validating NMR stereochemical assignment protocols, and calibrating optical rotation measurements for this compound class.

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